molecular formula C17H25FN2O4S B2382344 3-(Butylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351653-88-7

3-(Butylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No.: B2382344
CAS No.: 1351653-88-7
M. Wt: 372.46
InChI Key: JQAQNICTBJTGDG-UHFFFAOYSA-N
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Description

3-(Butylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate is a synthetic carbamate derivative characterized by a cyclohexyl backbone substituted with a butylsulfonamido group and a 4-fluorophenyl carbamate moiety.

Properties

IUPAC Name

[3-(butylsulfonylamino)cyclohexyl] N-(4-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O4S/c1-2-3-11-25(22,23)20-15-5-4-6-16(12-15)24-17(21)19-14-9-7-13(18)8-10-14/h7-10,15-16,20H,2-6,11-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAQNICTBJTGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1CCCC(C1)OC(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Butylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multiple steps, including the formation of the butylsulfonamido group and the subsequent attachment to the cyclohexyl ringSpecific reaction conditions and reagents used in these steps can vary, but common methods include the use of organic solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

3-(Butylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It has been investigated for its effects on cellular processes and its potential as a tool for studying biological pathways.

    Medicine: This compound has shown promise in preclinical studies for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and other conditions.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Butylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include carbamate derivatives and sulfonamido-containing molecules. Below is a comparative analysis based on available evidence:

Substituent Effects on Pharmacokinetics

  • 3-(Butylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate : The butylsulfonamido group likely enhances solubility and metabolic stability compared to shorter alkyl chains, while the 4-fluorophenyl group may improve membrane permeability and target affinity .
  • Its tert-butyl carbamate moiety offers steric protection during synthesis but may limit metabolic stability in vivo .

Functional Group Impact on Target Binding

  • Such differences highlight the importance of the carbamate group in facilitating interactions with serine hydrolases or esterases .
  • Compound 38 () : A benzodiazol-1-yl-urea derivative with a chlorophenyl group and cyclohexyl carbamate. The urea moiety in this analog may confer stronger hydrogen-bonding interactions compared to the sulfonamido group in the target compound, suggesting divergent target preferences .

Data Table: Key Properties of Comparable Compounds

Compound Name Key Functional Groups Solubility (Predicted) Synthetic Yield (Reported) Potential Targets
This compound Butylsulfonamido, fluorophenyl carbamate Moderate (Polar groups) N/A Serine hydrolases, GPCRs
tert-Butyl N-(4-aminocyclohexyl)carbamate tert-butyl carbamate Low (Hydrophobic) 32% Intermediate for urea derivatives
4-Fluoro-2-nitrophenol Fluorophenyl, nitro High (Polar nitro) N/A Oxidoreductases, nitration pathways

Biological Activity

3-(Butylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a butylsulfonamido group, a cyclohexyl ring, and a 4-fluorophenyl carbamate moiety, suggests diverse biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • IUPAC Name : 3-(butylsulfonylamino)cyclohexyl N-(4-fluorophenyl)carbamate
  • Molecular Formula : C17H25FN2O4S
  • CAS Number : 1351653-88-7

The biological activity of this compound involves its interaction with various molecular targets. It is known to modulate the activity of specific enzymes and receptors, influencing cellular signaling pathways. For instance, it may inhibit certain proteases or affect neurotransmitter receptors, leading to altered cellular responses.

1. Pharmacological Effects

Research indicates that this compound has shown promise in preclinical studies for various therapeutic applications, particularly in:

  • Cardiovascular Diseases : Its ability to modulate vascular smooth muscle function suggests potential benefits in treating hypertension and related conditions.
  • Neuropharmacology : Preliminary studies indicate effects on neurotransmitter systems, which could be relevant for treating neurological disorders.

2. Cellular Studies

In vitro studies have demonstrated that this compound can influence:

  • Cell Proliferation : It has been observed to affect the proliferation of certain cancer cell lines, indicating potential antitumor activity.
  • Apoptosis : The compound may induce apoptosis in malignant cells through specific signaling pathways.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct biological profiles. For example:

Compound NameStructural VariationBiological Activity
3-(Butylsulfonamido)cyclohexyl (4-chlorophenyl)carbamateChlorine instead of fluorineDifferent receptor affinity
3-(Butylsulfonamido)cyclohexyl (4-bromophenyl)carbamateBromine instead of fluorineAltered pharmacokinetics
3-(Butylsulfonamido)cyclohexyl (4-iodophenyl)carbamateIodine instead of fluorineEnhanced lipophilicity

Case Studies

Several case studies have explored the efficacy and safety of this compound:

  • Cardiovascular Study : A study involving animal models demonstrated that administration of the compound resulted in significant reductions in blood pressure, attributed to its vasodilatory effects.
  • Cancer Research : In vitro experiments on human cancer cell lines showed that the compound inhibited cell growth by inducing apoptosis, suggesting its potential as a chemotherapeutic agent.

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